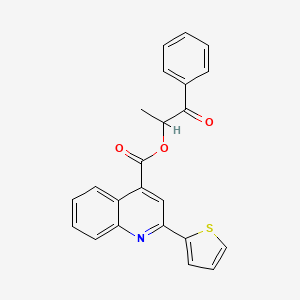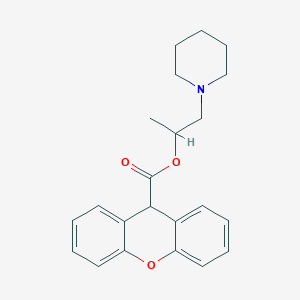![molecular formula C23H27N3O4S B11600932 (2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11600932.png)
(2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiazinane ring, an imino group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazinane ring, followed by the introduction of the imino group and other substituents. Common reagents used in these reactions include ethylamine, 4-methoxybenzaldehyde, and 4-propoxybenzoyl chloride. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imino group or the thiazinane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various derivatives with modified functional groups.
Scientific Research Applications
(2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The imino group and thiazinane ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-ethoxyphenyl)-1,3-thiazinane-6-carboxamide
- (2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-butoxyphenyl)-1,3-thiazinane-6-carboxamide
Uniqueness
Compared to similar compounds, (2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide stands out due to its specific substituents, which confer unique chemical and biological properties. These differences can affect its reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C23H27N3O4S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
3-ethyl-2-(4-methoxyphenyl)imino-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C23H27N3O4S/c1-4-14-30-19-12-8-16(9-13-19)24-22(28)20-15-21(27)26(5-2)23(31-20)25-17-6-10-18(29-3)11-7-17/h6-13,20H,4-5,14-15H2,1-3H3,(H,24,28) |
InChI Key |
ATIKYYVGRUAJFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11600850.png)
![7-(3-hydroxypropyl)-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11600856.png)

![(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11600868.png)
![1'-[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11600874.png)
![3-(4-bromophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11600880.png)
![(5Z)-2-(4-fluorophenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11600885.png)

![8-butyl-4,4-dimethyl-N-(2-phenylethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11600903.png)
![4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one](/img/structure/B11600909.png)
![6-(3,4-Dimethoxyphenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11600916.png)
![(7Z)-3-(3,4-dimethoxyphenyl)-7-(pyridin-2-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11600921.png)
![(5E)-3-(3-chlorophenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B11600924.png)
![Methyl 3-[(5-{[4-(ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate](/img/structure/B11600929.png)
